molecular formula C19H11N3O3S B2375033 1-(Pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886138-78-9

1-(Pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2375033
M. Wt: 361.38
InChI Key: OPGASWNMRXLCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C19H11N3O3S and its molecular weight is 361.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : A study by Vydzhak and Panchishin (2008) describes the synthesis of pyrano[2,3-c]pyrroles, including the development of new synthetic approaches to pyrano[2,3-c]pyrrole-4,7-dione derivatives (Vydzhak & Panchishin, 2008).
  • Diversified Libraries : A 2021 study highlights the rapid synthetic approaches to create libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, showcasing the compound's versatility in different substituents and conditions (Vydzhak et al., 2021).

Photophysical and Optical Properties

  • Photophysics and Emission : A study conducted by Zadeh et al. (2015) examines the linear photophysics, stimulated emission, and ultrafast spectroscopy of diketopyrrolopyrrole derivatives, which includes compounds like 1-(Pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (Zadeh et al., 2015).

Coordination Chemistry and Metal Complexes

  • Coordination with Metal Ions : Research by Urdaneta et al. (2015) discusses the synthesis and characterization of complexes involving similar sulfur-bearing ligands, highlighting the potential of these compounds in coordination chemistry (Urdaneta et al., 2015).

Tautomeric and Structural Analysis

  • Tautomeric Preferences : A study by Dobosz et al. (2010) provides insights into the tautomeric preferences of similar α-diketone compounds in various environments, which is relevant for understanding the behavior of 1-(Pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (Dobosz et al., 2010).

Potential Biological Activities

  • Anticonvulsant Properties : The synthesis and evaluation of thiazole-based pyrrolidinones and isoindolinediones, related to the compound , for anticonvulsant activity, as reported by Ghabbour et al. (2015), indicate a potential area of pharmacological interest (Ghabbour et al., 2015).

properties

IUPAC Name

1-pyridin-2-yl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O3S/c23-16-11-5-1-2-7-13(11)25-17-14(16)15(12-6-3-4-8-20-12)22(18(17)24)19-21-9-10-26-19/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGASWNMRXLCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=N4)C5=NC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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